1-(2-Naphthyl)-2-propyn-1-ol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-(2-Naphthyl)-2-propyn-1-ol” has been explored in various studies. For instance, 2-naphthol has been used as a starting material in the synthesis of diverse N/O-containing heterocyclic frameworks . Another study reported the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate, which could potentially be adapted for the synthesis of "this compound" .Scientific Research Applications
Polymerization and Material Properties
1-(2-Naphthyl)-2-propyn-1-ol is involved in polymerization processes. For example, 1-(1-Naphthyl)-1-propyne, a compound with a similar structure, polymerizes in the presence of NbCl5–cocatalyst systems to create high-yield polymers. These polymers exhibit higher onset temperatures for weight loss and greater oxygen permeability compared to poly(1-phenyl-1-propyne), indicating improved thermal stability and potential utility in materials science (Kouzai, Masuda, & Higashimura, 1995).
Catalysis and Chemical Synthesis
The compound is also relevant in catalytic processes. For instance, catalytic oxidation with PtCl(2)/CO/H(2)O and PEt(3)AuCl/H(2)O(2) has been used for cyclizing similar structures to naphthyl aldehydes and ketones. This illustrates its potential in synthesizing complex organic compounds (Taduri, Sohel, Cheng, Lin, & Liu, 2007).
Formation of Fluorescent Compounds
The compound plays a role in the formation of fluorescent derivatives. 1,1-Disubstituted 3-aryl-2-propyn-1-ols undergo homocoupling to yield 2-hydroxymethyl-(E)-enynes, which on cyclization afford fluorescent 2,3-dihydrofuran derivatives. This indicates its utility in creating fluorescent compounds for various applications (Funayama, Satoh, & Miura, 2005).
Pharmaceutical Chemistry
In the realm of pharmaceutical chemistry, the (1-naphthyl)propargyl group serves as a useful protecting group in stereoselective glycosylation, a key process in drug synthesis. This group can be easily cleaved, suggesting its utility in complex pharmaceutical syntheses (Crich & Wu, 2006).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-naphthalen-2-ylprop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAIKLOFKVUBLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC2=CC=CC=C2C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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